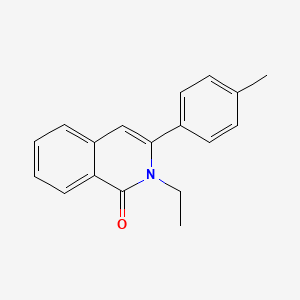

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

191532-94-2 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

2-ethyl-3-(4-methylphenyl)isoquinolin-1-one |

InChI |

InChI=1S/C18H17NO/c1-3-19-17(14-10-8-13(2)9-11-14)12-15-6-4-5-7-16(15)18(19)20/h4-12H,3H2,1-2H3 |

InChI Key |

LOKIQFDWCKRRQI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for Structural Elucidation of Isoquinolin 1 2h Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

No published ¹H NMR or ¹³C NMR data for 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one could be located. This information is fundamental for assigning the specific resonances of the hydrogen and carbon atoms within the molecule, confirming the connectivity of the ethyl and p-tolyl groups to the isoquinolinone core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

The exact mass measurement of This compound , which would be provided by HRMS, is not available in the public domain. This data is critical for confirming the elemental composition and molecular formula (C₁₈H₁₇NO) of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific infrared absorption frequencies for This compound have not been reported. IR spectroscopy would be instrumental in identifying the characteristic vibrational modes of the molecule, most notably the strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group in the isoquinolinone ring.

Advanced Computational and Theoretical Investigations of Isoquinolin 1 2h One Structures

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

No published studies were identified that have performed DFT calculations to optimize the molecular geometry or analyze the electronic structure of 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set to determine the most stable three-dimensional arrangement of the atoms and to calculate various electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap Calculations

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's stability and reactivity.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

Information regarding the Molecular Electrostatic Potential (MESP) surface of this compound is not present in the current body of scientific literature. An MESP analysis would visually represent the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Charge Distribution Analysis, including Mulliken Atomic Charges

No studies have been published that report on the charge distribution within this compound, including the calculation of Mulliken atomic charges. This analysis would provide numerical values for the partial charge on each atom, offering a quantitative view of the electron distribution.

Prediction of Non-Linear Optical (NLO) Properties

There are no predictive studies on the Non-Linear Optical (NLO) properties of this specific isoquinolinone derivative. Such research would investigate the molecule's potential for applications in photonics and optoelectronics by calculating properties like hyperpolarizability.

Intramolecular Charge Transfer Mechanisms (e.g., Natural Bond Orbital (NBO) Analysis)

The mechanism of intramolecular charge transfer, often elucidated through Natural Bond Orbital (NBO) analysis, has not been investigated for this compound. NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

Topological Properties of Electron Density (Bader's Atoms in Molecules (AIM) Theory)

No research has applied Bader's Atoms in Molecules (AIM) theory to analyze the topological properties of the electron density of this compound. This theoretical framework is used to characterize the nature of chemical bonds and interatomic interactions.

Biological Activities and Mechanistic Insights of Isoquinolin 1 2h One Derivatives: in Vitro Studies

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolin-1(2H)-ones

The nitrogen atom at the 2-position of the isoquinolin-1(2H)-one ring is a key site for chemical modification, and alterations at this position can significantly influence biological activity. While many potent isoquinolin-1(2H)-one inhibitors of various biological targets are unsubstituted at the N-2 position (N-H), N-alkylation has been shown to be a viable strategy for modulating activity.

For instance, studies on related heterocyclic systems and other isoquinoline (B145761) derivatives have shown that the introduction of small alkyl groups, such as a methyl or ethyl group, can impact factors like cell permeability, metabolic stability, and interaction with the target protein. In the context of anticancer activity, N-substitution can fine-tune the potency and selectivity of the compound. For example, research on 3-biphenyl-isoquinolin-1-ones demonstrated that an N-methyl derivative exhibited potent anticancer activity. nih.gov However, without specific experimental data for 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one , the precise effect of the N-ethyl group on its biological efficacy and selectivity remains to be empirically determined. The ethyl group may influence the compound's lipophilicity and steric profile, which in turn could affect its absorption, distribution, and binding to its molecular target(s).

The substituent at the 3-position of the isoquinolin-1(2H)-one ring is a critical determinant of biological activity. The presence of an aryl group at this position, as in This compound , is a common feature in many biologically active derivatives.

A 2022 study by Khadka and colleagues systematically investigated the SAR of 3-arylisoquinolinones, revealing that the substitution pattern on the 3-aryl ring dramatically influences antiproliferative activity. Their findings indicated that meta-substitution on the phenyl ring led to a significant increase in cytotoxicity compared to the corresponding para-substituted analogues. For instance, compounds with a fluorine or methoxy (B1213986) group at the meta position of the 3-phenyl ring displayed potent anticancer activity, whereas the para-substituted counterparts were significantly less active.

The tolyl group in This compound represents a para-methyl substitution on the phenyl ring. Based on the trends observed by Khadka et al., it can be inferred that a para substitution might result in lower antiproliferative activity compared to a meta substitution. The methyl group of the p-tolyl moiety can influence the electronic and steric properties of the molecule, which could affect its interaction with biological targets. The table below, derived from the study by Khadka et al., illustrates the impact of the 3-aryl substitution pattern on the antiproliferative activity of isoquinolin-1(2H)-one derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 3-Arylisoquinolin-1(2H)-one Derivatives

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 3 | H | p-OCH3 | A549 (Lung) | >50 |

| HT29 (Colon) | >50 | |||

| MCF7 (Breast) | >50 | |||

| 2 | H | m-OCH3 | A549 (Lung) | 0.8 ± 0.1 |

| HT29 (Colon) | 0.6 ± 0.0 | |||

| MCF7 (Breast) | 0.6 ± 0.0 | |||

| 5 | F | p-F | A549 (Lung) | >50 |

| HT29 (Colon) | >50 | |||

| MCF7 (Breast) | >50 | |||

| 4 | F | m-F | A549 (Lung) | 0.5 ± 0.1 |

| HT29 (Colon) | 0.4 ± 0.0 |

Data is presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.

This data clearly demonstrates that the positional isomerism of the substituent on the 3-aryl ring is a key factor in determining the antiproliferative efficacy of this class of compounds.

In Vitro Biological Screening and Cellular Response Profiling

A significant body of research has established that isoquinolin-1(2H)-one derivatives can inhibit the proliferation of various cancer cell lines. univ.kiev.ua For example, a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines, including MCF-7 and MDA-MB-231. univ.kiev.ua

The anti-proliferative effects of these compounds are often linked to their ability to interfere with the cell cycle. Flow cytometry analysis of breast cancer cells treated with compound 4f revealed an arrest in the G2 phase of the cell cycle. univ.kiev.ua This cell cycle arrest was associated with the suppressed expression of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. univ.kiev.ua This suggests that a potential mechanism of action for isoquinolin-1(2H)-one derivatives is the disruption of cell cycle progression, leading to a halt in cell division.

In addition to cell cycle arrest, many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. Isoquinolin-1(2H)-one derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial-mediated, pathway. univ.kiev.ua

In studies with the 3-acyl isoquinolin-1(2H)-one derivative 4f, treatment of breast cancer cells led to several key molecular events indicative of apoptosis: univ.kiev.ua

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

Activation of Caspases: The cleavage and activation of executioner caspases, including caspase-3, caspase-7, and caspase-9.

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.

Furthermore, the induction of apoptosis by this class of compounds has been linked to the inhibition of key signaling pathways, such as the MEK/ERK and p38 MAPK pathways, which are often dysregulated in cancer and play crucial roles in cell survival and proliferation. univ.kiev.ua

Recent research has uncovered that some chemotherapeutic agents can induce a form of inflammatory programmed cell death called pyroptosis, which is mediated by the gasdermin family of proteins. Gasdermin E (GSDME) is a key player in this process, and its cleavage by activated caspase-3 can switch the mode of cell death from apoptosis to pyroptosis. researchgate.net

Intriguingly, the 3-acyl isoquinolin-1(2H)-one derivative 4f was found to induce GSDME-mediated pyroptosis in breast cancer cells. univ.kiev.ua This finding is significant as pyroptosis not only eliminates cancer cells but can also stimulate an anti-tumor immune response. The ability of an isoquinolin-1(2H)-one derivative to induce both apoptosis and pyroptosis suggests a multi-faceted mechanism of action that could be advantageous in cancer therapy. The activation of caspase-3 by the compound appears to be a central event that can lead to either apoptotic or pyroptotic cell death, potentially depending on the expression level of GSDME in the cancer cells.

Enzyme and Receptor Target Modulation

The therapeutic potential of isoquinolin-1(2H)-one derivatives is largely attributed to their ability to interact with and modulate the activity of various enzymes and receptors. These interactions can lead to the inhibition or activation of critical cellular pathways. The following sections detail the modulation of specific targets by these compounds.

Kinase Inhibition Profiles (e.g., mTOR, EGFR, Protein Kinases)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases like cancer. Isoquinolin-1(2H)-one derivatives have emerged as promising kinase inhibitors.

Notably, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation. nih.gov In a study evaluating their antiproliferative activities, compound 6c demonstrated significant inhibitory activity against both the A431 cancer cell line and EGFR tyrosine kinase. nih.gov This suggests that the 2-arylisoquinolin-1(2H)-one scaffold is a promising starting point for the development of new EGFR inhibitors. nih.gov

Furthermore, the mTOR kinase, a central regulator of cell growth and proliferation, has been a target for isoquinolin-1(2H)-one-related compounds. nih.gov While direct inhibition of mTOR by "this compound" is not explicitly detailed in the provided results, the broader class of compounds targeting the PI3K/mTOR pathway highlights the potential for developing isoquinolinone-based mTOR inhibitors. nih.gov

Table 1: Kinase Inhibition by Isoquinolin-1(2H)-one Derivatives

| Compound Class | Target Kinase | Key Findings |

| 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones | EGFR | Compound 6c showed potent inhibition of A431 cells and EGFR tyrosine kinase. nih.gov |

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Certain isoquinolin-1(2H)-one derivatives, particularly those with an indeno[1,2-c]isoquinoline structure, have demonstrated potent topoisomerase inhibitory activity. nih.govacs.org

Indeno[1,2-c]isoquinolin-5,11-dione derivatives bearing cationic aminoalkyl side chains have been shown to be potent inhibitors of human topoisomerase II. nih.govacs.org These compounds interact strongly with DNA, and their inhibitory activity is influenced by the position and nature of the side chains. For instance, a dimethylaminoethyl side chain at the N-6 position was found to be more effective than a dimethylaminopropyl side chain. nih.govacs.org

More recently, a copper(II) complex of an indenoisoquinoline derivative, WN198 , was synthesized and shown to be a dose-dependent topoisomerase I inhibitor. mdpi.com This compound demonstrated cytotoxic effects on several adenocarcinoma cell lines and was found to intercalate into DNA. mdpi.com The parent indenoisoquinoline, WN191 , also inhibited topoisomerase I, albeit at a higher concentration. mdpi.com

Table 2: Topoisomerase Inhibition by Indenoisoquinoline Derivatives

| Compound | Target Topoisomerase | Key Findings |

| Indeno[1,2-c]isoquinolin-5,11-diones | Topoisomerase II | Potent inhibition, with activity dependent on side chain structure and position. nih.govacs.org |

| WN198 (Copper(II) indenoisoquinoline complex) | Topoisomerase I | Dose-dependent inhibition starting at 1 µM. mdpi.com |

| WN191 (Indenoisoquinoline) | Topoisomerase I | Inhibition observed at 2 µM. mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. tandfonline.com PARP inhibitors have gained significant attention as anticancer agents. Several isoquinolin-1(2H)-one derivatives have been developed as potent PARP inhibitors.

A series of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as inhibitors of PARP-1 and PARP-2. tandfonline.comtandfonline.com The lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, exhibited nanomolar potency. tandfonline.com Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A ) is another isoquinolinone derivative known to inhibit PARP-1, although it displays poor selectivity among the PARP family. nih.gov

Table 3: PARP Inhibition by Isoquinolin-1(2H)-one Derivatives

| Compound/Scaffold | Target PARP | Key Findings |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP-1/PARP-2 | Lead compound showed nanomolar IC50 values. tandfonline.com |

| Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) | PARP-1 | Potent inhibitor but with poor selectivity. nih.gov |

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Modulation

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is implicated in cancer progression and inflammatory diseases. nih.govmdpi.com The modulation of HIF-1 signaling is a promising therapeutic strategy.

Recently, a series of diaryl-substituted isoquinolin-1-one derivatives were designed and synthesized as inhibitors of HIF-1 signaling. nih.gov Through modifications at the N-atom and the 6-position of the isoquinolin-1-one core, a compound designated as 17q was identified as the most potent inhibitor, with an IC50 of 0.55 μM in a hypoxia-responsive element (HRE) luciferase reporter assay. nih.gov This discovery highlights the potential of the isoquinolin-1-one scaffold for developing novel HIF-1 inhibitors.

Serine Protease Inhibition (e.g., Furin, Cathepsin B)

Serine proteases are a large family of enzymes with diverse physiological roles. Furin and cathepsins are specific serine proteases that have been implicated in various diseases, including viral infections and cancer. nih.govnih.gov

While direct inhibition of furin or cathepsin B by "this compound" is not specified in the provided search results, research into inhibitors of these proteases is an active area. For instance, nitroxoline (B368727) and its derivatives have been identified as inhibitors of cathepsin B and have shown efficacy in inhibiting SARS-CoV-2 infection in vitro. nih.gov The development of small-molecule inhibitors for furin is also being pursued. nih.gov This indicates a potential avenue for future research into isoquinolin-1(2H)-one derivatives as serine protease inhibitors.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease. nih.govmdpi.com Several isoquinoline derivatives have been investigated for their cholinesterase inhibitory activity. nih.gov

Studies on monomeric 1-benzylisoquinolines, which are structurally related to the isoquinolin-1(2H)-one core, have shown inhibitory activity against AChE. nih.gov Furthermore, derivatives of isoindoline-1,3-dione, which share some structural similarities with the isoquinolinone core, have been synthesized and evaluated as inhibitors of both AChE and BChE. nih.govresearchgate.net For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values in the low micromolar range. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Comprehensive molecular modeling and docking studies are crucial for understanding the potential interactions between a ligand and its biological target. However, no such studies have been published for this compound.

An analysis of the binding mode and interaction profile of this compound with tubulin has not been reported. Such an analysis would typically involve docking the compound into the known binding sites of tubulin (e.g., colchicine (B1669291), vinblastine, or taxol sites) to predict its preferred binding orientation and the key amino acid residues involved in the interaction.

There are no published computational predictions regarding the key binding interactions or the binding affinity of this compound with tubulin. These predictions, often expressed as binding energy or Ki values, are essential for ranking potential inhibitors and guiding further experimental studies.

Table 2: Predicted Binding Affinity for Tubulin

| Compound | Target Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

The study of conformational dynamics and molecular recognition provides insights into how a ligand adapts its shape to fit into a binding site and the energetic factors governing this process. No research has been published on the conformational dynamics of this compound in the context of its interaction with biological targets like tubulin.

Future Research Directions and Translational Perspectives for Isoquinolinone Chemistry

Development of Novel and Efficient Synthetic Methodologies for Enhanced Chemical Diversity

The synthesis of the isoquinolinone core and its derivatives has been a subject of intense investigation, driven by the therapeutic potential of this scaffold. rsc.org Future efforts in this area are geared towards the development of more efficient, versatile, and environmentally benign synthetic strategies to generate libraries of structurally diverse isoquinolinone analogs.

A key focus is the use of modern catalytic systems to construct the isoquinolinone framework. For instance, palladium-catalyzed cascade reactions have been effectively used to synthesize isoquinolinone derivatives. nih.gov One such approach involves the carbopalladation of allenamides followed by allylic alkylation to create isoquinolinones with a quaternary carbon center. nih.gov Another innovative method is the copper-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724), which proceeds via N-atom transfer to yield densely functionalized isoquinolines. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of isoquinoline (B145761) and isoquinolinone libraries. rsc.orgacs.org These methods, often variants of classical reactions like the Bischler-Napieralski or Pictet-Spengler reactions, allow for the quick generation of dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to their isoquinoline or isoquinolinone counterparts. acs.org

Furthermore, the development of one-pot, multi-component reactions is a promising avenue for increasing synthetic efficiency and molecular diversity. nih.govorganic-chemistry.org An example is the rhodium(III)-catalyzed C-H bond activation of in situ generated oximes and their subsequent cyclization with internal alkynes to produce multisubstituted isoquinolines. organic-chemistry.org These advanced synthetic strategies are crucial for exploring the vast chemical space around the isoquinolinone scaffold and for the synthesis of novel compounds with enhanced biological properties.

Integration of Advanced Computational Approaches for Predictive Design and Optimization

The integration of computational chemistry with synthetic and biological studies offers a powerful paradigm for the rational design and optimization of novel isoquinolinone-based compounds. In silico methods can predict molecular properties, identify potential biological targets, and elucidate mechanisms of action, thereby accelerating the drug discovery process.

Density Functional Theory (DFT) calculations have been employed to determine the optimized structures and electronic properties of isoquinoline derivatives. acs.org These calculations can provide insights into the molecular orbitals and charge distribution, which are crucial for understanding the reactivity and interaction of these molecules with biological targets. acs.org For example, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting the sites of electrophilic and nucleophilic attack. acs.org

These computational tools can guide the design of new isoquinolinone analogs with improved potency and selectivity. By predicting the binding affinity of a designed molecule to a specific target, researchers can prioritize the synthesis of the most promising candidates, thus saving time and resources. This predictive power is invaluable in the iterative cycle of design, synthesis, and biological evaluation.

Identification of New Molecular Targets and Pathways for Isoquinolinone Scaffolds

The isoquinolinone scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org While some targets are well-established, ongoing research continues to uncover new molecular targets and signaling pathways modulated by isoquinolinone derivatives, opening up new therapeutic avenues.

One of the most significant targets for isoquinolinone-based compounds is poly(ADP-ribose) polymerase (PARP), particularly PARP-1, which is involved in DNA repair and is a key target in cancer therapy. nih.govgoogle.com Derivatives of thieno[2,3-c]isoquinolin-5(4H)-one have shown potential as PARP inhibitors. nih.gov Future research will focus on developing isoquinolinone derivatives with improved selectivity for different PARP family members to minimize off-target effects. nih.gov

Another important area of investigation is the interaction of isoquinolines with microtubules. Isoquinoline-based biaryls have been discovered as a new class of tubulin polymerization inhibitors that bind to the colchicine (B1669291) domain. nih.gov These compounds exhibit potent cytotoxic and vascular-disrupting activities, making them promising candidates for cancer therapy. nih.gov

Furthermore, isoquinoline alkaloids have been screened for their ability to block voltage-gated sodium (NaV) channels, which are important therapeutic targets for neurological and cardiac disorders. nih.govnih.gov This highlights the potential of the isoquinolinone scaffold in the development of novel treatments for a variety of diseases beyond cancer, including inflammatory conditions and metabolic disorders. rsc.org Research has also shown that certain alkynyl isoquinolines are effective against multidrug-resistant Gram-positive bacteria by perturbing cell wall and nucleic acid biosynthesis. nih.gov

Design and Synthesis of Next-Generation Isoquinolinone-Based Chemical Probes and Tools

The unique photophysical properties of some isoquinoline derivatives make them excellent candidates for the development of chemical probes and tools for biological research. mdpi.com These probes can be used to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease mechanisms.

Isoquinoline-based fluorescent probes have been designed for the detection of biologically important analytes. For example, Eu(III) complexes containing isoquinoline-based antennas have been developed as luminescent probes for citrate (B86180) sensing. rsc.org The fluorescence of these probes is enhanced upon binding to citrate, allowing for its detection in complex biological fluids. rsc.org

The development of novel isoquinoline derivatives with high quantum yields and sensitivity to their environment is an active area of research. mdpi.com For instance, the fluorescence properties of 1-(isoquinolin-3-yl)azetidin-2-one have been shown to be dependent on its chemical structure, with greater structural rigidity leading to a higher quantum yield. mdpi.com

Future research in this area will focus on creating a diverse palette of isoquinolinone-based probes with tailored properties for specific applications, such as in vivo imaging and high-throughput screening. These next-generation chemical tools will be instrumental in advancing our understanding of the complex biological roles of the targets of isoquinolinone compounds.

Q & A

Basic: What are the common synthetic routes for 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one, and how are reaction conditions optimized?

The synthesis of isoquinolinone derivatives typically involves cyclization of substituted 2′-aminochalcones or microwave-assisted protocols. For example, microwave irradiation with indium(III) chloride (20 mol%) as a catalyst at 360 W for 5 minutes achieved a 63% yield in a structurally related quinolinone synthesis . Another method employs acyl chloride derivatives reacted with intermediates in the presence of 4-dimethylaminopyridine (DMAP) and potassium carbonate, followed by purification via silica gel chromatography . Optimization often involves adjusting catalyst loading, solvent polarity (e.g., dichloromethane/di-isopropylether for crystallization), and reaction time to balance yield and purity.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent patterns and confirm cyclization. For example, aromatic protons in similar compounds resonate between δ 6.8–8.2 ppm, while carbonyl groups appear at ~170 ppm in C NMR .

- X-ray crystallography : Resolves stereochemistry and validates molecular geometry. In related structures, dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding motifs (N–H⋯N, centroid-to-centroid π–π distances of ~3.94 Å) are critical .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks within 5 ppm accuracy) .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reactivity during synthesis?

Contradictions may arise from impurities, tautomerism, or conformational flexibility. Strategies include:

- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray data) to confirm assignments. For instance, hydrogen-bonded dimers observed in crystallography can explain anomalous NMR shifts .

- Computational modeling : Density functional theory (DFT) calculations predict spectroscopic profiles and stabilize reactive intermediates .

- Controlled experiments : Vary reaction parameters (e.g., temperature, solvent) to isolate intermediates or byproducts, as seen in microwave-assisted syntheses .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Substituent variation : Introduce electron-donating (e.g., methyl) or withdrawing (e.g., chloro) groups at the p-tolyl or ethyl positions to assess effects on bioactivity. For example, acetylcholinesterase (AChE) inhibition studies showed that substituents at the 6-position (e.g., acetamide) enhance activity .

- Crystallographic analysis : Correlate intermolecular interactions (e.g., hydrogen bonds, π-stacking) with solubility or stability. Centroid-to-centroid distances <4 Å indicate significant π–π interactions, influencing aggregation in biological systems .

- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data .

Advanced: How do intermolecular forces in the solid state influence the physicochemical properties of this compound?

Crystal packing dominated by N–H⋯N hydrogen bonds and π–π interactions (3.94 Å spacing) increases melting points and reduces solubility in nonpolar solvents . These forces can be modulated by:

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to disrupt dense packing.

- Polymorph screening : Explore solvent systems (e.g., CHCl/di-isopropylether) to isolate metastable forms with improved dissolution profiles .

Basic: What analytical methods are recommended for assessing purity, especially when commercial data is unavailable?

- HPLC-UV/HRMS : Quantify impurities using C18 columns (e.g., 0.1% formic acid/acetonitrile gradient) with MS detection .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

- TLC monitoring : Use silica gel plates (e.g., ethyl acetate/hexane, 1:1) to track reaction progress and isolate pure fractions .

Advanced: How can researchers design bioactivity assays for this compound, considering its structural analogs?

- Enzyme inhibition assays : For AChE, use Ellman’s method (absorbance at 412 nm) with donepezil as a positive control. IC values for related isoquinolinones range from 1–10 µM .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2), comparing results to structural analogs like 2-benzoyl derivatives .

- Statistical validation : Use one-way ANOVA (e.g., SPSS 16.0) with post-hoc Fisher’s LSD tests to ensure significance (p < 0.05) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst selection : Chiral catalysts (e.g., InCl) may degrade under harsh conditions. Opt for immobilized catalysts or flow chemistry setups .

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for larger batches .

- Racemization risks : Monitor optical rotation during acidic/basic steps; use low-temperature conditions to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.